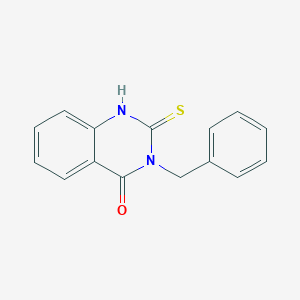

3-Benzyl-2-mercapto-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13906-05-3 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic protocol, presents key characterization data in a structured format, and illustrates the synthetic workflow.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them a significant scaffold in pharmaceutical research and drug development.[1] The 2-mercapto-3-substituted quinazolin-4(3H)-one core, in particular, has been explored for various therapeutic applications, including as potential antitumoral agents.[1] The introduction of a benzyl group at the N-3 position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity. This guide outlines a reproducible method for the synthesis of this compound and provides its detailed spectral and physical characterization.

Synthesis

The synthesis of this compound is achieved through the reaction of anthranilic acid with benzyl isothiocyanate.[2] This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.

The overall synthetic process is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

The following protocol is a detailed procedure for the synthesis of this compound.

Materials:

-

Anthranilic acid

-

Benzyl isothiocyanate

-

Ethanol (or other suitable solvent)

-

Triethylamine (optional, as a base)[1]

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid in ethanol.

-

To this solution, add benzyl isothiocyanate. A base such as triethylamine may be added to facilitate the reaction.[1]

-

The reaction mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be poured into cold water to induce precipitation.

-

The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

Characterization Data

The synthesized this compound was characterized by various spectroscopic and physical methods. The quantitative data is summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂OS | [3] |

| Molecular Weight | 268.3 g/mol | [3] |

| Appearance | Yellow solid | [2] |

| Melting Point | 253 °C | [2] |

| Yield | 72.72% | [2] |

| Mass Spec (m/z) | 269.3 (M+1) | [2] |

| Technique | Data | Reference |

| FT-IR (KBr, cm⁻¹) | 1687.8 (C=N), 1622.3 (C=O) | [2] |

| ¹H-NMR (DMSO-d₆, 500 MHz, δ ppm) | 13.060 (br, 1H, -SH), 7.943 (dd, 1H, J=8, 1 Hz), 7.732 (td, 1H, J=8, 1.5 Hz), 7.419 (d, 1H, J=7.5 Hz), 7.341-7.272 (m, 5H, Benzyl), 7.219 (t, 1H, J=7.5 Hz), 5.670 (s, 2H, -CH₂-) | [2] |

| ¹³C-NMR (DMSO-d₆, 125 MHz, δ ppm) | 175.548 (C=N), 159.394 (C=O), 139.117 (Quinazolinone), 136.597 (Benzyl), 135.582 (Quinazolinone), 128.205 (Benzyl), 127.155 (Benzyl), 126.931 (Benzyl), 124.565 (Quinazolinone), 115.403 (Quinazolinone), 48.742 (-CH₂-) | [2] |

Potential Biological Significance

While specific signaling pathways for this compound have not been fully elucidated, the quinazolinone scaffold is known to be a pharmacophore with a wide range of biological activities, including anticancer properties.[4] Some derivatives have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] Furthermore, related quinazolinone compounds have been observed to induce apoptosis through the modulation of Bax and Bcl-2 proteins and the activation of caspases.[5]

The diagram below illustrates a generalized potential mechanism of action for quinazolinone derivatives as anticancer agents, based on existing literature.

Caption: A plausible signaling pathway for quinazolinone derivatives.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, along with its comprehensive characterization data. The straightforward synthesis and the known biological relevance of the quinazolinone scaffold make this compound an interesting candidate for further investigation in drug discovery and development. The provided data serves as a valuable resource for researchers working in the field of medicinal chemistry.

References

- 1. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physicochemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one.

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, a heterocyclic compound of interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, making its derivatives, such as the title compound, promising candidates for drug discovery and development.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing the compound's druglikeness and for designing formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂OS | PubChem[4] |

| Molecular Weight | 268.3 g/mol | PubChem[4] |

| Melting Point | 253 °C | MDPI[5] |

| Solubility | <0.3 µg/mL (at pH 7.4) | PubChem[4] |

| IUPAC Name | 3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | PubChem[4] |

| CAS Number | 13906-05-3 | PubChem[4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction between anthranilic acid and benzyl isothiocyanate. This method is a common route for preparing 2-mercapto-3-substituted quinazolin-4-ones.[5][6]

Materials:

-

Anthranilic acid

-

Benzyl isothiocyanate

-

Ethanol

-

Triethylamine (TEA)

-

A mixture of anthranilic acid and benzyl isothiocyanate is refluxed in ethanol.

-

Triethylamine is added to the mixture to facilitate the reaction.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the resulting precipitate is filtered, washed, and dried to yield this compound.

The synthesized compound is typically characterized using various spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For a similar compound, key stretches were observed for C=N and C=O groups.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[5]

Biological Activities and Mechanism of Action

Quinazolin-4(3H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7] Specifically, 2,3-disubstituted quinazolinones have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[8]

The benzyl substituent at the N3 position of the quinazolinone core in this compound makes it a candidate for targeting protein kinases like VEGFR-2.[8] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes cell proliferation and survival, thereby potentially exerting anti-cancer effects.

Caption: Potential mechanism of action via VEGFR-2 inhibition.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structural similarity to known kinase inhibitors suggests that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H12N2OS | CID 674526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-benzyl-2-mercapto-3H-quinazolin-4-one and its closely related derivatives. While the specific crystal structure of the parent compound is not publicly available, this document leverages detailed crystallographic data from its methoxy and methyl analogs to offer a robust framework for understanding its structural characteristics, experimental determination, and potential applications in drug discovery.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide focuses on this compound, a key scaffold in medicinal chemistry.

Synthesis and Crystallization

The synthesis of this compound and its analogs typically involves the reaction of the corresponding 2-aminobenzoic acid derivative with benzyl isothiocyanate. The general synthetic protocol is as follows:

Experimental Protocol: Synthesis and Crystallization

Materials:

-

Substituted 2-aminobenzoic acid (e.g., 2-amino-3-methoxybenzoic acid or 2-amino-5-methylbenzoic acid)

-

Benzyl isothiocyanate

-

Triethylamine

-

Ethanol

-

Ice-cold water

Procedure:

-

A mixture of the substituted 2-aminobenzoic acid (10 mmol), benzyl isothiocyanate (10 mmol), and triethylamine (5 mmol) in ethanol (30 ml) is heated under reflux for two hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

Single crystals suitable for X-ray diffraction are typically obtained by recrystallization from ethanol.

Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the crystallographic data and data collection and refinement parameters for two closely related analogs of the target compound.

Crystallographic Data

The following tables summarize the crystallographic data for 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and 3-Benzyl-6-methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one.

Table 1: Crystal Data and Structure Refinement for 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one [1]

| Parameter | Value |

| Empirical formula | C₁₆H₁₄N₂O₂S |

| Formula weight | 298.35 |

| Temperature | 294 K |

| Wavelength | 1.54184 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.3025(5) Å, α = 101.728(5)°b = 10.8353(5) Å, β = 102.419(6)°c = 11.0144(7) Å, γ = 101.693(5)° |

| Volume | 694.95(8) ų |

| Z | 2 |

| Density (calculated) | 1.426 Mg/m³ |

| Absorption coefficient | 2.12 mm⁻¹ |

| F(000) | 312 |

| Crystal size | 0.40 x 0.30 x 0.20 mm |

| Theta range for data collection | 4.2 to 72.5° |

| Index ranges | -7<=h<=7, -13<=k<=13, -13<=l<=13 |

| Reflections collected | 12345 |

| Independent reflections | 2888 [R(int) = 0.033] |

| Completeness to theta = 67.679° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 1.000 and 0.512 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2888 / 0 / 190 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.103 |

| R indices (all data) | R1 = 0.043, wR2 = 0.108 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 0.28 and -0.32 e.Å⁻³ |

Table 2: Crystal Data and Structure Refinement for 3-Benzyl-6-methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one [2]

| Parameter | Value |

| Empirical formula | C₁₆H₁₄N₂OS |

| Formula weight | 282.35 |

| Temperature | 296 K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 24.2438(18) Å, α = 90°b = 5.1618(5) Å, β = 111.532(6)°c = 24.4265(17) Å, γ = 90° |

| Volume | 2843.4(4) ų |

| Z | 8 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption coefficient | 1.99 mm⁻¹ |

| F(000) | 1184 |

| Crystal size | 0.83 x 0.12 x 0.06 mm |

| Theta range for data collection | 3.6 to 66.9° |

| Index ranges | -28<=h<=28, -6<=k<=6, -28<=l<=29 |

| Reflections collected | 21586 |

| Independent reflections | 5012 [R(int) = 0.053] |

| Completeness to theta = 67.679° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.889 and 0.288 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5012 / 0 / 361 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.136 |

| R indices (all data) | R1 = 0.071, wR2 = 0.151 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 0.28 and -0.42 e.Å⁻³ |

Data Collection and Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 294-296 K) using a diffractometer equipped with a Cu Kα radiation source.

-

Data Processing: The collected data is processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Insights

The crystal structures of the analyzed analogs reveal key structural features that are likely conserved in the parent compound, this compound.

-

Planarity: The quinazoline ring system is essentially planar.[2]

-

Conformation: The benzyl group is oriented at a significant dihedral angle with respect to the quinazoline plane, typically around 78-88°.[1][2]

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. In the case of the methoxy analog, molecules form dimers through N—H···S hydrogen bonds.[1] For the methyl derivative, adjacent molecules are connected via N—H···S and C—H···O hydrogen bonds, forming supramolecular chains.[2] These interactions are crucial for the stability of the crystal lattice.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of this compound and its analogs.

Caption: Experimental workflow for synthesis and crystal structure determination.

Caption: Relationship between crystal structure and drug development.

Conclusion

The crystal structure analysis of this compound and its analogs provides invaluable insights into their three-dimensional architecture. This information is fundamental for understanding their chemical behavior and biological activity. The detailed experimental protocols and crystallographic data presented in this guide, based on closely related known structures, offer a solid foundation for researchers engaged in the synthesis, characterization, and development of novel quinazolinone-based therapeutic agents. The elucidated structural features, particularly the nature of intermolecular interactions, are key to predicting and modulating the solid-state properties and ultimately the therapeutic efficacy of this important class of compounds.

References

The Pharmacological Potential of 3-Benzyl-2-mercapto-3H-quinazolin-4-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 3-Benzyl-2-mercapto-3H-quinazolin-4-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, anti-inflammatory, analgesic, and antimicrobial properties.

Synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one Derivatives

The core structure of this compound is typically synthesized through a multi-step process. A common synthetic route involves the reaction of anthranilic acid with an appropriate isothiocyanate. For the 3-benzyl substitution, benzyl isothiocyanate is a key reagent. Further modifications at the 2-mercapto position are readily achieved through S-alkylation or other nucleophilic substitution reactions, allowing for the creation of a diverse library of derivatives.

A general synthetic scheme begins with the reaction of anthranilic acid with carbon disulphide. Subsequent reactions, including the introduction of the benzyl group at the N-3 position and various substituents at the S-2 position, lead to the final products. The purity and structure of the synthesized compounds are typically confirmed using techniques such as TLC, IR, NMR (¹H and ¹³C), and mass spectrometry.[1]

Caption: General synthesis workflow for 2-S-substituted-3-benzyl-quinazolin-4-one derivatives.

Anticancer Activity

Derivatives of the 2-mercapto-quinazolin-4-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a benzyl group at the N-3 position has been noted to influence this activity.

Mechanism of Action

The anticancer activity of these compounds is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have suggested potential interactions with targets such as receptor tyrosine kinases (e.g., VEGFR-2), histone deacetylases (HDACs), and proteins involved in cell cycle regulation and apoptosis.[2][3] For instance, some derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic genes like p53 and BAX, and downregulation of the anti-apoptotic gene BCL-2.[4]

Caption: Putative anticancer mechanisms of 3-benzyl-2-mercapto-quinazolin-4-one derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of these derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-3 Benzyl-substituted Hydroxamic Acids | SW620 (Colon) | Varies | [2] |

| N-3 Benzyl-substituted Hydroxamic Acids | MDA-MB-231 (Breast) | Varies | [2] |

| 2-Mercaptoquinazolin-4-ones | MDA-MB-231 (Breast) | 9.97 - 16.27 | [4][5] |

| 2,3-Disubstituted Quinazolin-4-ones | HepG2 (Liver) | Varies | [3] |

| Quinazolinone Derivatives | MCF-7 (Breast) | Varies | [6][7] |

| Quinazolinone Derivatives | HeLa (Cervical) | Varies | [6] |

| Quinazolinone Derivatives | Caco-2 (Colorectal) | 23.31 | [7] |

Note: IC50 values are highly dependent on the specific substitutions on the quinazolinone core.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[8]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Analgesic Activities

Several novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[9][10] Some of these compounds have shown potency comparable to or even exceeding that of the standard drug, diclofenac sodium.[9]

Mechanism of Action

The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[11] Molecular docking studies have been employed to elucidate the binding interactions of these compounds with the active sites of COX-1 and COX-2.[11]

In Vivo Evaluation Data

The anti-inflammatory and analgesic activities are typically assessed using animal models.

| Activity | Model | Compound Series | Potency (ED50 mg/kg) | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 50.3 - 112.1 | [11][12] |

| Analgesic | Acetic acid-induced writhing | 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone | 12.3 - 111.3 | [11][12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13]

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., diclofenac sodium), and test groups.[14]

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the respective groups.[15]

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.[13][14]

-

Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 5 hours) after carrageenan injection using a plethysmometer.[14][15]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Antimicrobial Activity

The quinazolinone scaffold is also a valuable template for the development of new antimicrobial agents. Derivatives of this compound have been screened for their activity against a range of bacterial and fungal strains.

In Vitro Antimicrobial Data

The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound Series | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |

| Quinazolinone Schiff bases | E. coli, S. aureus, B. subtilis, P. aeruginosa | C. albicans | Varies (often >128) | [16] |

| Fused Quinazolinones | Gram-positive & Gram-negative bacteria | C. albicans, A. niger | Varies | [17] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | S. aureus, B. subtilis, P. aeruginosa, E. coli | A. fumigatus, S. cerevisiae, C. albicans | 18.3 - 30.1 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[19]

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[17][19]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like Alamar Blue can be used to aid in the visualization of microbial growth.[16][19]

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. The wealth of available data on their synthesis and biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, provides a strong foundation for further research and development. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the potential discovery of novel and effective therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds is crucial for realizing their full therapeutic potential.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 3-Benzyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research into the specific mechanism of action of this compound is limited, its role as a crucial synthetic intermediate has led to the development of a diverse range of derivatives with potent biological activities. This guide consolidates the available information on these derivatives to infer the potential mechanisms and therapeutic targets associated with the this compound core structure. The primary activities observed in its derivatives span anticancer, anti-inflammatory, and antimicrobial applications, often attributed to the inhibition of key enzymes and modulation of critical signaling pathways.

Role as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of various substituted quinazolinones. The presence of a reactive mercapto group at the 2-position and a benzyl group at the 3-position allows for a variety of chemical modifications, leading to the generation of libraries of compounds with diverse pharmacological profiles.

General Synthetic Pathway

The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones typically begins with the reaction of an appropriate anthranilic acid derivative with benzylisothiocyanate. This is followed by S-alkylation or other modifications at the 2-mercapto position to introduce various functional groups.

The Enduring Scaffold: A Technical Guide to the Synthesis of Quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This enduring interest stems from its versatile structure, which allows for modification at various positions to modulate its pharmacological profile. This technical guide provides an in-depth review of the key synthetic methodologies for preparing quinazolin-4-one derivatives, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of the quinazolin-4-one ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Classical methods often rely on the condensation of anthranilic acid derivatives, while modern approaches leverage catalysis and greener reaction conditions to improve yields and sustainability.

Niementowski Reaction and Related Condensations

One of the most traditional and widely used methods for the synthesis of quinazolin-4-ones is the Niementowski reaction.[3] This method typically involves the thermal condensation of anthranilic acid with an excess of formamide or other amides to yield the corresponding 4(3H)-quinazolinone.[3][4]

Logical Workflow for the Niementowski Reaction

Caption: General workflow of the Niementowski reaction.

Variations of this approach involve the use of different condensing agents and starting materials. For instance, 2-aminobenzamides can be reacted with aldehydes, alcohols, or carboxylic acids under various conditions to achieve the quinazolin-4-one scaffold.[5]

Table 1: Comparison of Niementowski and Related Condensation Reactions

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Yield (%) | Reference |

| Anthranilic acid | Formamide | 130-135°C, 2h | 72-96 | [4] |

| 2-Aminobenzamide | Styrene | p-TsOH, DMSO, 120°C, 12h | 56-92 | [5] |

| 2-Aminobenzamide | Aldehyde | p-TsOH, PIDA, CH2Cl2, rt | 75-92 | [6] |

| 2-Aminobenzamide | β-Ketoester | H3PO3, Toluene, 110°C | 85-95 | [7] |

Experimental Protocol: Niementowski Synthesis of Quinazolin-4-one [4]

-

To 13.7 g (0.1 mol) of anthranilic acid in a two-neck flask equipped with a reflux condenser, add 16 mL (0.4 mol) of formamide (p= 1.13 g/sm3 ).

-

Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

-

Monitor the reaction progress by TLC (benzene:acetone 5:3).

-

Upon completion, cool the reaction mixture and pour it over crushed ice.

-

Allow the mixture to stand for 6-8 hours to facilitate crystallization.

-

Filter the resulting crystals, dry them, and recrystallize from water using activated charcoal to obtain quinazolin-4-one.

Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the use of metal catalysts to construct heterocyclic scaffolds with high efficiency and selectivity. Copper and palladium-catalyzed reactions are particularly prominent in the synthesis of quinazolin-4-ones. These methods often involve cascade or domino reactions, where multiple bonds are formed in a single pot.

Logical Workflow for Copper-Catalyzed Synthesis

Caption: General workflow for copper-catalyzed quinazolinone synthesis.

Copper-catalyzed methods can utilize readily available starting materials like 2-halobenzamides and nitriles, or 2-isocyanobenzoates and amines.[6] Palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanides also provide an efficient route to this scaffold.[6]

Table 2: Overview of Metal-Catalyzed Quinazolin-4-one Syntheses

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Yield (%) | Reference |

| 2-Isocyanobenzoate | Amine | Cu(OAc)2, Et3N | 48-90 | [6][8] |

| 2-Halobenzamide | Nitrile | CuI, tBuOK | 65-95 | [6] |

| 2-Aminobenzamide | Aryl Halide, t-Butyl Isocyanide | Pd(OAc)2, Xantphos, K2CO3 | 60-85 | [6] |

| (2-Bromophenyl)methylamines | Amidine Hydrochlorides | CuBr, Air (oxidant) | Moderate to Good | [7] |

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Alkylated Quinazolinones [8]

-

To a solution of ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol) in anisole (2.0 mL), add Et3N (0.140 mL, 1.0 mmol) and Cu(OAc)2·H2O (0.010 g, 0.05 mmol).

-

Add the aliphatic amine (1.0 mmol) to the mixture.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

After the reaction is complete, add CH2Cl2 and saturated NaHCO3 solution.

-

Separate the layers and wash the aqueous layer twice with CH2Cl2.

-

Combine the organic fractions, dry over Na2SO4, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.

Green and Sustainable Synthetic Approaches

In line with the principles of green chemistry, several environmentally benign methods for quinazolin-4-one synthesis have been developed. These include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and oxidant-free reactions.[9][10]

Microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions or using green solvents like water.[10][11] Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both solvent and catalyst, offering a recyclable and biodegradable reaction medium.[9]

Table 3: Green Synthetic Methods for Quinazolin-4-ones

| Method | Starting Materials | Conditions | Yield (%) | Reference |

| Microwave-assisted | Anthranilic acid, Acetic anhydride | Neat, Microwave irradiation | >95 (intermediate) | [10] |

| Microwave-assisted | 2-methyl-4H-3,1-benzoxazin-4-one, NH3aq | Solid support, Microwave | ~80 (overall) | [10] |

| Deep Eutectic Solvent | Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea, 80°C | Moderate to Excellent | [9] |

| H2O2-mediated | 2-Aminobenzamide, DMSO | H2O2 (oxidant) | Moderate to Good | [12] |

Experimental Protocol: Synthesis of 2-Methyl-quinazolin-4(3H)-ones in a Deep Eutectic Solvent [9]

-

Prepare the deep eutectic solvent by mixing choline chloride (0.05 mol) and urea (0.1 mol) and heating at 90°C until a clear liquid is formed. Cool to room temperature.

-

To the prepared DES, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).

-

Stir the mixture under heating at 80°C until the reaction is complete, as monitored by TLC (benzene:acetone:acetic acid 8:1:1).

-

Upon completion, extract the product with an appropriate solvent and purify as necessary.

Biological Significance and Signaling Pathways

The therapeutic potential of quinazolin-4-one derivatives is vast, with many compounds acting as potent inhibitors of key signaling pathways implicated in diseases like cancer.

Anticancer Activity: Targeting Kinase Signaling

A significant number of quinazolin-4-one derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways.[7][12][13] Overexpression or mutation of EGFR is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[11][14] Similarly, the PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[12][15][16]

EGFR Signaling Pathway and Inhibition by Quinazolinones

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quinazolin-4-one derivatives can also induce apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways.[3][9] This involves the modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of caspases.[3][9]

Induction of Apoptosis by Quinazolin-4-ones

Caption: Intrinsic and extrinsic apoptosis pathways induced by quinazolinones.

Antimicrobial Activity: A Potential Mode of Action

The structural similarity of some quinazolin-4-one derivatives to fluoroquinolone antibiotics suggests a potential mechanism of action involving the inhibition of DNA gyrase (Topoisomerase II).[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Proposed Antibacterial Mechanism of Quinazolin-4-ones

Caption: Proposed inhibition of DNA gyrase by quinazolinone derivatives.

Conclusion

The quinazolin-4-one scaffold remains a cornerstone of modern medicinal chemistry and drug discovery. The synthetic methodologies for its construction are diverse and continue to evolve, with a clear trend towards more efficient, sustainable, and versatile approaches. Understanding these synthetic routes, coupled with a deep knowledge of the biological pathways these derivatives modulate, is crucial for the rational design and development of new therapeutic agents. This guide provides a solid foundation for researchers to explore the rich chemistry and pharmacology of this important class of heterocyclic compounds.

References

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. brieflands.com [brieflands.com]

- 14. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 3-Benzyl-2-mercapto-3H-quinazolin-4-one

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, a molecule of significant interest within medicinal chemistry due to the versatile biological activities associated with the quinazolinone scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in authoritative references.

Executive Summary

This compound (Molecular Formula: C₁₅H₁₂N₂OS, Molecular Weight: 268.34 g/mol ) is a derivative of the quinazolinone heterocyclic system. The structural and electronic properties of this compound are paramount for understanding its potential as a therapeutic agent. This guide will systematically explore its spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and a discussion of its expected Ultraviolet-Visible (UV-Vis) absorption characteristics.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a bicyclic quinazolinone core, with a benzyl group substituted at the N-3 position and a mercapto (or its tautomeric thione form) group at the C-2 position. The presence of aromatic rings, an amide linkage, and a thioamide/mercapto group dictates its unique spectroscopic properties.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds due to its high polarity, which aids in dissolving the sample, and its ability to slow down the exchange of labile protons (like N-H), often allowing for their observation. The spectrum is typically recorded on a high-field instrument (≥400 MHz) to ensure adequate resolution of the aromatic multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (typically -2 to 12 ppm).

-

Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Presentation: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.89 | s | 1H | N¹-H |

| 7.78 | d | 1H | Ar-H |

| 7.65 | t | 1H | Ar-H |

| 7.37-7.25 | m | 6H | Ar-H (Benzyl) & Ar-H (Quinazolinone) |

| 7.18 | d | 1H | Ar-H |

| 5.50 | s | 2H | N³-CH₂ |

Data sourced from Abdel-Rahman, A. A. H., et al. (2017)

Trustworthiness: The integration values directly correspond to the number of protons in each chemical environment, validating the assignments. The characteristic singlet for the benzylic protons (N³-CH₂) and the distinct signals for the quinazolinone and benzyl aromatic protons are in complete agreement with the proposed structure. The downfield singlet at 12.89 ppm is indicative of the acidic N¹-H proton.

¹³C NMR (Carbon NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon atom. The chemical shifts are highly informative, with the carbonyl (C=O) and thione (C=S) carbons appearing at the downfield end of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Data Presentation: ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 176.1 | C=S (C-2) |

| 160.7 | C=O (C-4) |

| 139.5 | Quaternary C |

| 136.9 | Quaternary C |

| 134.1 | Ar-CH |

| 128.6 | Ar-CH |

| 127.3 | Ar-CH |

| 127.0 | Ar-CH |

| 125.8 | Ar-CH |

| 125.4 | Ar-CH |

| 115.6 | Quaternary C |

| 114.9 | Ar-CH |

| 47.9 | N³-CH₂ |

Data sourced from Abdel-Rahman, A. A. H., et al. (2017)

Trustworthiness: The presence of 13 distinct carbon signals is consistent with the molecular structure. The key diagnostic peaks are the C=S at δ 176.1 ppm and the C=O at δ 160.7 ppm, confirming the presence of these functional groups. The signal at δ 47.9 ppm is characteristic of the benzylic methylene carbon.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For solid samples like this compound, the KBr pellet method is a robust and widely used sample preparation technique, ensuring a uniform distribution of the analyte in an IR-transparent matrix.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply sufficient pressure to form a translucent pellet.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Presentation: FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3432 | Broad | N-H Stretch |

| 3061 | Medium | Aromatic C-H Stretch |

| 1678 | Strong | C=O (Amide) Stretch |

| 1605 | Medium | C=N Stretch |

| 1558 | Medium | Aromatic C=C Stretch |

| 1255 | Strong | C=S Stretch |

Data sourced from Popa, D. S., et al. (2022)

Trustworthiness: The strong absorption at 1678 cm⁻¹ is a definitive indicator of the amide carbonyl group. The broad band around 3432 cm⁻¹ corresponds to the N-H stretching vibration. The presence of a strong band at 1255 cm⁻¹ is characteristic of the C=S (thione) group. The aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene rings.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Impact (EI) ionization is a common method for relatively small, thermally stable organic molecules, often leading to characteristic fragmentation patterns that can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source.

-

Data Acquisition:

-

Vaporize the sample by heating the probe.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

-

Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Presentation: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 268 | 100 | [M]⁺ (Molecular Ion) |

| 177 | 35 | [M - C₇H₇]⁺ |

| 149 | 25 | [M - C₇H₇ - CO]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from Abdel-Rahman, A. A. H., et al. (2017)

Trustworthiness: The observation of the molecular ion peak at m/z 268 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure. The prominent peak at m/z 91 is a classic signature of a benzyl group, corresponding to the stable tropylium cation. The loss of this benzyl group (mass 91) from the molecular ion would lead to a fragment at m/z 177.

A Technical Guide to the Antitumor Activity of 2-Mercapto-4(3H)-quinazolinone Analogs

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] Among these, analogs featuring a mercapto group at the 2-position have emerged as a particularly promising class of antitumor agents. These compounds exert their effects through diverse and targeted mechanisms, including the inhibition of critical enzymes involved in cancer progression, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[4][5]

This technical guide provides an in-depth overview of the synthesis, antitumor activity, and mechanisms of action of 2-mercapto-4(3H)-quinazolinone analogs, tailored for researchers and drug development professionals.

Synthetic Pathways

The synthesis of 2-mercapto-4(3H)-quinazolinone derivatives typically begins with anthranilic acid or its substituted analogs. A common and versatile method involves the cyclization of these precursors to form the core quinazolinone ring, followed by S-alkylation or S-arylation at the 2-mercapto position to generate a library of diverse analogs.

A representative synthetic scheme involves reacting a substituted anthranilic acid with an isothiocyanate to yield an intermediate, which then undergoes cyclization to form the 2-mercapto-4(3H)-quinazolinone core. Subsequent reaction of this core with various alkyl or aryl halides in the presence of a base affords the final target compounds.[6][7]

Caption: General synthetic workflow for 2-mercapto-4(3H)-quinazolinone analogs.

Quantitative Antitumor Activity

The antitumor potential of these analogs has been quantified against a wide array of human cancer cell lines. The data, primarily presented as 50% growth inhibition (GI50 or IC50), total growth inhibition (TGI), and 50% lethal concentration (LC50), reveals that substitutions at the 2-thio and N-3 positions significantly influence cytotoxic potency.[7][8]

Table 1: In Vitro Anticancer Activity of 2-Substituted Mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones

| Compound | Mean GI50 (µM) | Reference Drug | Mean GI50 (µM) |

| 7 | 17.90 | 5-Fluorouracil | 18.60 |

| 19 | 6.33 | Gefitinib | 3.24 |

| Erlotinib | 7.29 | ||

| Data sourced from a study evaluating novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones. Compounds 7 and 19 showed excellent antitumor properties, with activities comparable or superior to standard drugs against certain cancer cell lines, particularly lung, CNS, and breast cancer cells.[6][9] |

Table 2: In Vitro Anticancer Activity of 2-Substituted Mercapto-3-benzyl-6-iodo-4(3H)-quinazolinones

| Compound | Parameter | Mean-Graph Midpoint (µM) |

| 2 | GI50 | 3.9 |

| TGI | 25.2 | |

| LC50 | 82.3 | |

| 9 | GI50 | 2.7 |

| TGI | 12.3 | |

| LC50 | 38.7 | |

| Data from the NCI-60 cell line screen. Compounds 2 (2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline) and 9 (2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone) were identified as the most active agents in this series.[7][10] |

Table 3: Cytotoxicity of 2-Mercaptoquinazolin-4(3H)-one based N-Hydroxyheptanamides (HDAC Inhibitors)

| Compound | Substitution | SW620 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

| 4a | N-3: -CH3, R: -H | 4.24 ± 1.16 | 2.93 ± 0.68 |

| 4c | N-3: -CH3, R: 7-CH3 | 3.61 ± 0.32 | 3.34 ± 0.32 |

| This series was evaluated for histone deacetylase (HDAC) inhibitory activity. The results indicated that substituents at the N-3 position significantly impact anticancer activity, with methyl-substituted derivatives showing the highest cytotoxicity.[8] |

Mechanisms of Antitumor Action

2-Mercapto-4(3H)-quinazolinone analogs employ multiple mechanisms to achieve their anticancer effects, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Enzyme Inhibition

A primary mechanism is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.

-

Tyrosine Kinases (EGFR & VEGFR-2): Many quinazolinone derivatives are designed as inhibitors of protein kinases.[5] The quinazoline scaffold is present in approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[6] Analogs have been shown to dock into the EGFR kinase domain, suggesting a similar mechanism of action.[6] Similarly, vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, is another important target.[11][12]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone analogs.

-

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of cancer therapeutics that regulate gene expression.[8] Certain 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a hydroxamic acid moiety have shown potent HDAC inhibitory activity, leading to cell cycle arrest and apoptosis.[8]

-

Other Enzymes: These analogs have also been investigated as inhibitors of dihydrofolate reductase (DHFR), carbonic anhydrases (CA IX and XII), and phosphoinositide 3-kinases (PI3Ks), all of which are validated targets in oncology.[4][5][13][14]

Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, these compounds can directly trigger pathways leading to cancer cell death.

-

Cell Cycle Arrest: Active compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[4][8]

-

Apoptosis: The induction of apoptosis is a hallmark of many effective anticancer agents. These quinazolinone derivatives can trigger apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of programmed cell death.[2][4][8]

Caption: Logical flow of apoptosis induction and cell cycle arrest.

Inhibition of Tubulin Polymerization

Some quinazolinone derivatives act as tubulin polymerization inhibitors. By disrupting the formation of microtubules, which are essential for cell division, they induce mitotic arrest and subsequent apoptosis in cancer cells.[4]

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail generalized protocols for the synthesis and evaluation of 2-mercapto-4(3H)-quinazolinone analogs, based on methodologies reported in the literature.

General Procedure for Synthesis

-

Core Formation: A mixture of a substituted anthranilic acid (1 equivalent) and an appropriate isothiocyanate (1.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The resulting intermediate is then treated with an aqueous base (e.g., NaOH) and heated to induce cyclization. Acidification of the reaction mixture yields the crude 2-mercapto-4(3H)-quinazolinone core, which is purified by recrystallization.

-

S-Alkylation/Arylation: The synthesized 2-mercapto-4(3H)-quinazolinone core (1 equivalent) is dissolved in a polar aprotic solvent like acetone or DMF, containing a base such as potassium carbonate (2 equivalents).[6] The appropriate alkyl or aryl halide (1 equivalent) is added, and the mixture is stirred at room temperature for 10-12 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography or recrystallization to yield the final analog.[6]

-

Characterization: The structure of the final compounds is confirmed using spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][11]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing various concentrations of the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Molecular Docking Protocol

In silico molecular docking is frequently used to predict the binding mode of these analogs with their protein targets.[6][11]

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 2D structures of the quinazolinone analogs are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

-

Docking Simulation: A docking grid is defined around the active site of the target protein. The prepared ligands are then docked into this grid using software like AutoDock or Glide. The program generates multiple binding poses for each ligand.

-

Analysis: The resulting poses are scored based on their predicted binding affinity (e.g., docking score or binding energy). The pose with the lowest energy is typically considered the most likely binding mode. This mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[11]

Conclusion

Analogs of 2-mercapto-4(3H)-quinazolinone represent a versatile and potent class of anticancer agents. Their chemical tractability allows for the synthesis of large libraries of compounds, facilitating extensive structure-activity relationship studies. The multifaceted mechanisms of action, including the inhibition of critical oncogenic kinases and the induction of apoptosis, underscore their therapeutic potential.[4] While many compounds have shown promising in vitro activity, further preclinical and in vivo studies are necessary to translate these findings into clinically effective cancer therapies. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel, targeted anticancer drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Quinazolin-4(3H)-ones: A Technical Guide to Their Antimicrobial Evaluation

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Of particular significance is its potent and versatile antimicrobial profile, offering a promising avenue for the development of novel therapeutics in an era of escalating antimicrobial resistance.[4][5] This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of new quinazolin-4(3H)-one derivatives, tailored for researchers and professionals in drug discovery and development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel quinazolin-4(3H)-one derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal Concentration (MBC). These values are critical for comparing the potency of different compounds against a panel of clinically relevant microbial strains. The following tables summarize the quantitative data from various studies, showcasing the activity of select derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Antibacterial Activity of Quinazolin-4(3H)-one Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 | 0.8-3.3 | [6] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 25.6 ± 0.5 | 24.3 ± 0.4 | 25.1 ± 0.5 | 30.1 ± 0.6 | [7][8] |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | 1.95 | - | - | - | [9] |

| Derivative 4'c | 0.03-0.25 | - | - | - | [10] |

| Derivative 4'e | 0.03-0.25 | - | - | - | [10] |

| Derivative 4'f | 0.03-0.25 | - | - | - | [10] |

| Derivative 4'h | 0.03-0.25 | - | - | - | [10] |

Table 2: Antifungal Activity of Quinazolin-4(3H)-one Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Saccharomyces cerevisiae | Reference |

| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | 0.8-3.3 | - | - | - | [6] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | 26.1 ± 0.5 | 18.3 ± 0.6 | 18.3 ± 0.6 | 23.1 ± 0.4 | [7][8] |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | 3.90 | 3.90 | - | - | [9] |

| Thioureide derivatives 4–6 | Moderate Activity | - | - | - | [1] |

| Carbohydrazide derivatives 19–21 and 24 | Moderate Activity | - | - | - | [1] |

Experimental Protocols: A Methodological Overview

The synthesis and antimicrobial evaluation of quinazolin-4(3H)-one derivatives follow a well-established series of protocols. This section details the common methodologies employed in the cited research.

General Synthesis of Quinazolin-4(3H)-one Derivatives

A prevalent synthetic route commences with anthranilic acid, which undergoes a series of reactions to yield the final quinazolinone products. A generalized protocol is as follows:

-

Formation of 2-substituted-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an appropriate acylating agent, such as an acid chloride or anhydride (e.g., benzoyl chloride or acetic anhydride), often in the presence of a base like pyridine.[2][11] This is followed by cyclization, typically through heating, to form the benzoxazinone intermediate.[9]

-

Synthesis of 3-amino-2-substituted-quinazolin-4(3H)-one: The benzoxazinone intermediate is then treated with hydrazine hydrate, usually under reflux conditions in a solvent like ethanol, to yield the 3-amino-quinazolinone derivative.[5][9][12]

-

Formation of Schiff Bases and other N-substituted derivatives: The 3-amino group serves as a versatile handle for further derivatization. For instance, reaction with various aromatic or heterocyclic aldehydes in a suitable solvent (e.g., glacial acetic acid) under reflux leads to the formation of Schiff bases.[2][9] Alternatively, other nucleophiles can be introduced at this position.

The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using modern spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7][9]

Antimicrobial Screening Protocols

The in vitro antimicrobial activity of the synthesized compounds is assessed using standardized methods to ensure reproducibility and comparability of results.

-

Agar Well/Disk Diffusion Method: This is a common primary screening technique.[1][13] A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).[1] Wells are then punched into the agar, or sterile paper disks impregnated with the test compounds at a specific concentration are placed on the surface. The plates are incubated, and the diameter of the zone of inhibition around each well or disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.

-

Broth Microdilution Method for MIC Determination: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14] Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and evaluation of antimicrobial quinazolin-4(3H)-one derivatives.

Caption: A generalized workflow for the synthesis of quinazolin-4(3H)-one derivatives.

Caption: The workflow for the antimicrobial evaluation of synthesized compounds.

Concluding Remarks

The antimicrobial potential of quinazolin-4(3H)-one derivatives is well-documented, with numerous studies demonstrating their efficacy against a wide range of pathogens, including multi-drug resistant strains.[10] The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity. Future research in this area will likely focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their in vivo efficacy in preclinical models. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 10. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals